molecular formula C13H13Cl2N5OS B2462908 N-(3,4-dichlorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide CAS No. 2310010-36-5

N-(3,4-dichlorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide

Cat. No.: B2462908
CAS No.: 2310010-36-5
M. Wt: 358.24
InChI Key: ZERSAJHVWCYVBC-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C13H13Cl2N5OS and its molecular weight is 358.24. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Antibacterial and Antimicrobial Screening : A study by Deshmukh et al. (2017) highlights the synthesis of novel 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing the piperazine nucleus. These compounds exhibited moderate antibacterial activity towards Bacillus Subtilis and Escherichia Coli, showcasing their potential as antibacterial agents (Deshmukh et al., 2017).

  • Microwave-assisted Synthesis for Biological Activities : Başoğlu et al. (2013) reported the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, integrated with a 1,3,4-thiadiazole nucleus. These compounds showed good to moderate antimicrobial activity, indicating their utility in developing new antimicrobial agents (Başoğlu et al., 2013).

Molecular Docking Studies and Antimicrobial Evaluation

  • Piperazine and Triazolo-pyrazine Derivatives : Patil et al. (2021) synthesized piperazine and triazolo-pyrazine derivatives, evaluating their in vitro antimicrobial activity. The study highlights the potential of these compounds in developing potent antimicrobials, supported by promising molecular docking studies (Patil et al., 2021).

Structural Characterisation and Anticancer Potential

  • X-ray Structure Characterisation : Lv et al. (2013) conducted X-ray structure characterisation of novel pyrazole carboxamide derivatives containing the piperazine moiety. Such structural elucidations are crucial for understanding the compound's interaction with biological targets (Lv et al., 2013).

  • Anticancer Agents Design and Evaluation : El-Masry et al. (2022) designed and synthesized 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds, evaluating their cytotoxicity against cancer cell lines. Compounds demonstrated selective cytotoxicity, indicating their potential as anticancer agents (El-Masry et al., 2022).

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N5OS/c14-10-2-1-9(7-11(10)15)17-13(21)20-5-3-19(4-6-20)12-8-16-22-18-12/h1-2,7-8H,3-6H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERSAJHVWCYVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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